molecular formula C15H12N2O2S2 B14391328 2-Anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile CAS No. 88096-54-2

2-Anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile

Cat. No.: B14391328
CAS No.: 88096-54-2
M. Wt: 316.4 g/mol
InChI Key: ZULMQQPEANVWRC-UHFFFAOYSA-N
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Description

2-Anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile is an organic compound that features a complex structure with an anilino group, a benzenesulfonyl group, and a sulfanyl group attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common method involves the reaction of aniline with benzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with a suitable thiol and a nitrile compound under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

2-Anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic processes or disruption of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Anilino-3-(2,4-dinitroanilino)-1,4-naphthoquinone
  • 2-Phenoxy-1,4-naphthoquinone
  • 2,3-Diphenoxy-1,4-naphthoquinone

Uniqueness

2-Anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

88096-54-2

Molecular Formula

C15H12N2O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

2-anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile

InChI

InChI=1S/C15H12N2O2S2/c16-11-14(17-12-7-3-1-4-8-12)15(20)21(18,19)13-9-5-2-6-10-13/h1-10,17,20H

InChI Key

ZULMQQPEANVWRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=C(S)S(=O)(=O)C2=CC=CC=C2)C#N

Origin of Product

United States

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